

The Chemical Architecture and Bioactivity of Ciwujianoside C3: A Technical Overview

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Compound of Interest

Compound Name: *Ciwujianoside C3*

Cat. No.: *B15611439*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C3, a notable triterpenoid saponin, has garnered significant interest within the scientific community for its pronounced anti-inflammatory properties. Isolated from the leaves of *Acanthopanax* species, this natural compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive examination of the chemical structure, biological activity, and underlying mechanisms of action of **Ciwujianoside C3**, with a focus on its potential in drug discovery and development.

Chemical Structure and Properties

Ciwujianoside C3 is a complex glycoside of oleanolic acid. Its systematic IUPAC name is (3 β)-O-6-deoxy- α -L-mannopyranosyl-(1 \rightarrow 4)-O- β -D-glucopyranosyl-(1 \rightarrow 6)- β -D-glucopyranosyl ester 3-(α -L-arabinopyranosyloxy)olean-12-en-28-oic acid. The chemical identity of **Ciwujianoside C3** is further defined by the following identifiers:

- CAS Number: 114906-74-0
- Molecular Formula: C₅₃H₈₆O₂₁
- Molecular Weight: 1059.24 g/mol

- SMILES: OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)O)O)--INVALID-LINK--[C@H]2O)O[C@H]2OC--INVALID-LINK----INVALID-LINK--[C@H]3O)O[C@H]3OC([C@]45--INVALID-LINK--(C)CC5)([H])C6=CC--INVALID-LINK--(--INVALID-LINK----INVALID-LINK--CO8)O)O)CC7)C)([H])CC9)C)([H])[C@]9(C)[C@]6(C)CC4)=O

The structure consists of a pentacyclic triterpenoid aglycone, oleanolic acid, linked to a branched oligosaccharide chain at the C-3 position and an ester-linked glucose moiety at the C-28 position.

Table 1: Physicochemical Properties of **Ciwujianoside C3**

Property	Value
CAS Number	114906-74-0
Molecular Formula	C ₅₃ H ₈₆ O ₂₁
Molecular Weight	1059.24 g/mol

Spectroscopic Data

Detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and high-resolution mass spectrometry (HRMS) data for **Ciwujianoside C3** are essential for its unambiguous identification and structural confirmation. While comprehensive raw spectral data for **Ciwujianoside C3** are not widely available in the public domain, the structural elucidation would have relied on a combination of these techniques, including 1D and 2D NMR experiments (¹H-¹H COSY, HSQC, HMBC) and mass spectrometry to determine the connectivity of the sugar residues and their attachment points to the aglycone.

Experimental Protocols

Isolation of Ciwujianoside C3 from *Acanthopanax henryi*

A general procedure for the extraction and isolation of **Ciwujianoside C3** from the leaves of *Acanthopanax henryi* involves the following steps:

- Extraction: The dried and powdered leaves are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a

crude extract.

- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatographic Purification:** The n-butanol fraction, which is typically enriched with saponins, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure **Ciwujianoside C3**.

In Vitro Anti-inflammatory Activity Assays

The anti-inflammatory effects of **Ciwujianoside C3** have been investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Key experimental protocols are detailed below:

Cell Culture and Treatment: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of **Ciwujianoside C3** for 1 hour before stimulation with LPS (1 µg/mL).

Measurement of Nitric Oxide (NO) Production: NO production in the culture medium is assessed using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines: The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2),

phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, total p38, and β -actin. After washing, the membranes are incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using specific primers for iNOS, COX-2, TNF- α , IL-6, and a housekeeping gene (e.g., GAPDH) to quantify the relative mRNA expression levels.

Anti-inflammatory Mechanism and Signaling Pathways

Ciwujianoside C3 exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, **Ciwujianoside C3** has been shown to inhibit the production of pro-inflammatory mediators, including NO, prostaglandin E₂ (PGE₂), TNF- α , and IL-6.^[1] This inhibition is a direct consequence of the downregulation of the expression of iNOS and COX-2 at both the protein and mRNA levels.^[1]

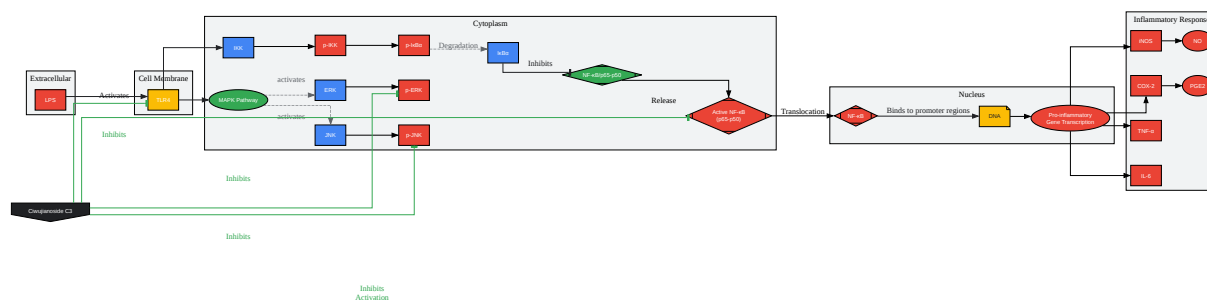
The primary mechanism underlying these effects is the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. By interfering with TLR4 activation by LPS, **Ciwujianoside C3** prevents the downstream activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), and the subsequent activation of the nuclear factor-kappa B (NF- κ B) signaling pathway. The inhibition of NF- κ B activation prevents its translocation to the nucleus, thereby repressing the transcription of genes encoding pro-inflammatory mediators.

Table 2: Quantitative Data on the Anti-inflammatory Effects of **Ciwujianoside C3** on LPS-stimulated RAW 264.7 Macrophages

Parameter	Concentration of Ciwujianoside C3	% Inhibition (relative to LPS control)
NO Production	10 μ M	~30%
20 μ M	~55%	
40 μ M	~80%	
TNF- α Production	10 μ M	~25%
20 μ M	~50%	
40 μ M	~75%	
IL-6 Production	10 μ M	~35%
20 μ M	~60%	
40 μ M	~85%	
iNOS Protein Expression	40 μ M	Significantly reduced
COX-2 Protein Expression	40 μ M	Significantly reduced
p-ERK Phosphorylation	40 μ M	Significantly reduced
p-JNK Phosphorylation	40 μ M	Significantly reduced

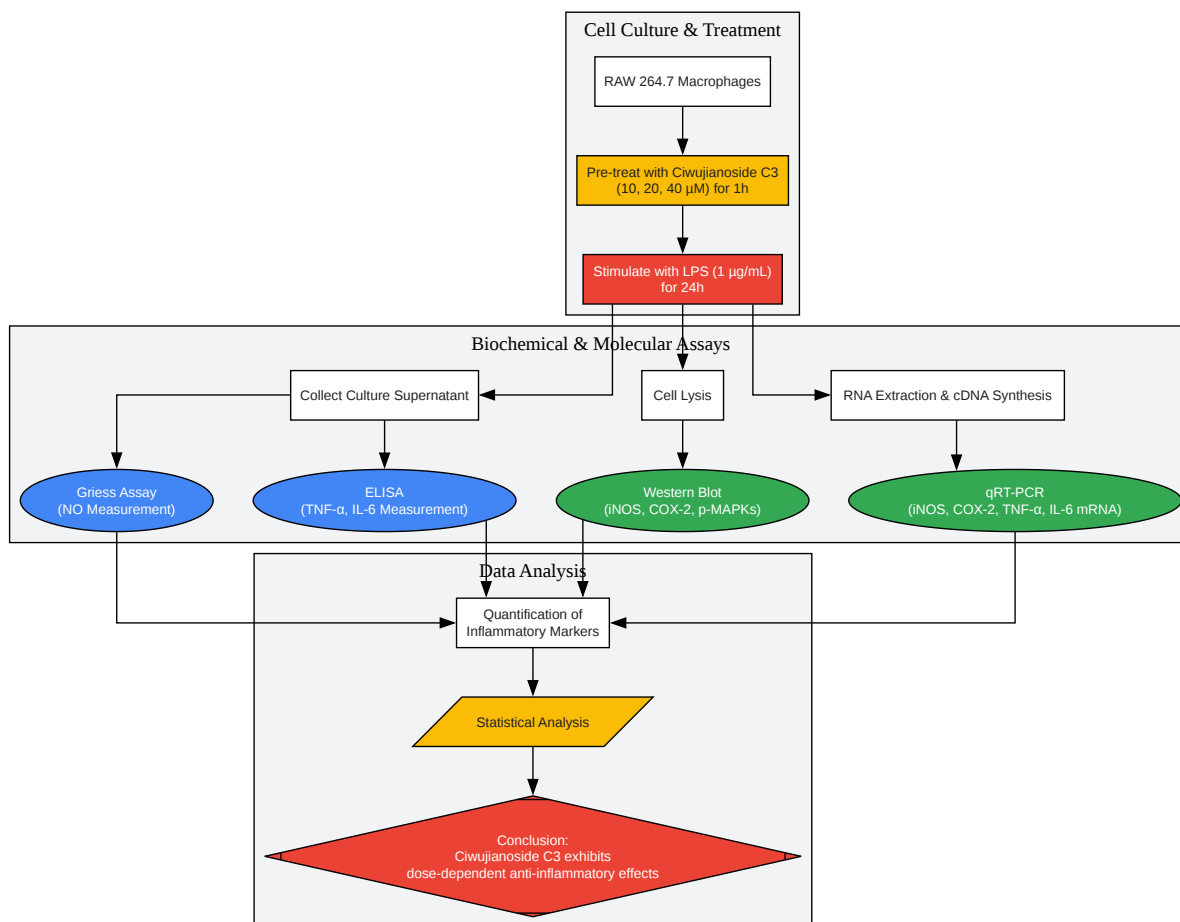
Note: The percentage inhibition values are approximate and derived from published graphical data for illustrative purposes.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Anti-inflammatory signaling pathway of **Ciwujianoside C3**.



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Caption: Experimental workflow for evaluating the anti-inflammatory activity of **Ciwujianoside C3**.

Conclusion

Ciwujianoside C3 is a potent anti-inflammatory triterpenoid saponin with a well-defined chemical structure and a clear mechanism of action. Its ability to inhibit the TLR4-mediated MAPK and NF-κB signaling pathways highlights its potential as a lead compound for the development of new anti-inflammatory drugs. Further research, including detailed pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of **Ciwujianoside C3** and related natural products.

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References

- 1. spandidos-publications.com [spandidos-publications.com]
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